Cas no 133474-47-2 (2,6-diazabicyclo3.2.1octane)
2,6-diazabicyclo3.2.1octane Chemical and Physical Properties
Names and Identifiers
-
- 2,6-diazabicyclo[3.2.1]octane
- 2,6-diazabicyclo3.2.1octane
-
- MDL: MFCD30613395
- Inchi: 1S/C6H12N2/c1-2-7-6-3-5(1)8-4-6/h5-8H,1-4H2
- InChI Key: URXNGDKBCYJULA-UHFFFAOYSA-N
- SMILES: N1CC2CC1CCN2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 92.5
- XLogP3: -0.2
- Topological Polar Surface Area: 24.1
2,6-diazabicyclo3.2.1octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-263216-1g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 1g |
$1343.0 | 2023-09-14 | ||
| Enamine | EN300-263216-5g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 5g |
$3894.0 | 2023-09-14 | ||
| Enamine | EN300-263216-10g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 10g |
$5774.0 | 2023-09-14 | ||
| Enamine | EN300-263216-0.05g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 0.05g |
$1129.0 | 2024-06-18 | |
| Enamine | EN300-263216-0.1g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 0.1g |
$1183.0 | 2024-06-18 | |
| Enamine | EN300-263216-0.25g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 0.25g |
$1235.0 | 2024-06-18 | |
| Enamine | EN300-263216-0.5g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 0.5g |
$1289.0 | 2024-06-18 | |
| Enamine | EN300-263216-1.0g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 1.0g |
$1343.0 | 2024-06-18 | |
| Enamine | EN300-263216-2.5g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 2.5g |
$2631.0 | 2024-06-18 | |
| Enamine | EN300-263216-5.0g |
2,6-diazabicyclo[3.2.1]octane |
133474-47-2 | 95% | 5.0g |
$3894.0 | 2024-06-18 |
2,6-diazabicyclo3.2.1octane Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2,6-diazabicyclo3.2.1octane
Comprehensive Overview of 2,6-Diazabicyclo[3.2.1]octane (CAS No. 133474-47-2): Properties, Applications, and Industry Insights
2,6-Diazabicyclo[3.2.1]octane (CAS No. 133474-47-2) is a bicyclic organic compound featuring a unique nitrogen-containing heterocyclic structure. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile scaffold properties and potential as a building block for drug discovery. Its rigid bicyclic framework enhances molecular stability, making it valuable for designing bioactive molecules targeting enzymes and receptors.
In recent years, the demand for nitrogen-rich heterocycles like 2,6-diazabicyclo[3.2.1]octane has surged, driven by trends in fragment-based drug design and medicinal chemistry optimization. Researchers frequently explore its structure-activity relationships (SAR) to develop novel kinase inhibitors or GPCR modulators, aligning with the industry's focus on precision therapeutics. The compound's CAS registry number (133474-47-2) is often queried in scientific databases, reflecting its relevance in high-throughput screening libraries.
The synthesis of 2,6-diazabicyclo[3.2.1]octane typically involves ring-closing metathesis or intramolecular cyclization strategies, with optimization for chiral purity being a critical factor for asymmetric catalysis applications. Analytical techniques such as HPLC-MS and NMR spectroscopy are employed to verify its chemical identity and purity grade, addressing stringent quality requirements in GMP-compliant production.
Beyond pharmaceuticals, this compound intersects with green chemistry initiatives. Its potential as a ligand precursor for transition-metal catalysts supports sustainable synthesis routes, resonating with the global push for eco-friendly chemical processes. Patent filings highlight its utility in crop protection agents, where its molecular rigidity improves pesticide durability against environmental degradation.
Emerging discussions in AI-driven drug discovery often reference 2,6-diazabicyclo[3.2.1]octane as a case study for de novo molecular generation. Computational models leverage its 3D conformational data to predict binding affinities, addressing common search queries like "heterocycles for targeted protein degradation" or "small molecule proteolysis-targeting chimeras (PROTACs)."
Regulatory compliance remains a key consideration. While 133474-47-2 is not classified as hazardous, its handling requires standard laboratory safety protocols. Material Safety Data Sheets (MSDS) emphasize proper storage conditions (e.g., inert atmosphere, low humidity) to maintain stability, a frequent concern among industrial purchasers.
The compound's supply chain dynamics reflect broader fine chemical market trends. With major producers concentrated in Asia and Europe, pricing fluctuations correlate with raw material availability and custom synthesis demand. Analytical certificates (CoA) often include residual solvent limits and heavy metal testing results, critical for quality assurance in contract manufacturing.
Future research directions may explore 2,6-diazabicyclo[3.2.1]octane derivatives for neurological disorders, capitalizing on its blood-brain barrier permeability. Its structural analogs are already investigated for neurotransmitter modulation, tying into popular searches about CNS drug development challenges.
133474-47-2 (2,6-diazabicyclo3.2.1octane) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)